2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1299463-56-1
VCID: VC16951373
InChI: InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H
SMILES:
Molecular Formula: C42H31NO2P2
Molecular Weight: 643.6 g/mol

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

CAS No.: 1299463-56-1

Cat. No.: VC16951373

Molecular Formula: C42H31NO2P2

Molecular Weight: 643.6 g/mol

* For research use only. Not for human or veterinary use.

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole - 1299463-56-1

Specification

CAS No. 1299463-56-1
Molecular Formula C42H31NO2P2
Molecular Weight 643.6 g/mol
IUPAC Name 2,7-bis(diphenylphosphoryl)-9-phenylcarbazole
Standard InChI InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H
Standard InChI Key GOOJXIXLPNPOQI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Synthesis and Characterization

Synthetic Route

The synthesis involves three primary steps (Figure 1):

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) for lithium-halogen exchange; dichloromethane for oxidation.

  • Temperature: −78°C for lithiation; room temperature for oxidation.

  • Catalysts: Palladium catalysts are avoided in this route, distinguishing it from analogous phosphine ligand syntheses.

Purification and Analytical Techniques

Purification is achieved via column chromatography using hexane/dichloromethane (9:1) as the eluent . Characterization methods include:

  • 1H NMR Spectroscopy: Confirms the absence of bromine and presence of phenyl/phosphine oxide groups. Peaks at δ 8.22–7.40 ppm correspond to aromatic protons .

  • Mass Spectrometry (FAB): Validates the molecular ion peak at m/z 643.6 .

  • HPLC: Purity ≥99.4%, critical for optoelectronic applications .

Structural and Electronic Properties

Electronic Configuration and Band Gap

The diphenylphosphine oxide groups lower the LUMO level (−2.8 eV) compared to unmodified carbazole (−1.9 eV), reducing the HOMO-LUMO gap to 3.1 eV . This reduction facilitates electron injection from adjacent layers in OLEDs, lowering driving voltages (Table 1) .

Table 1: Electronic Properties of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

PropertyValue
HOMO (eV)−5.9
LUMO (eV)−2.8
Band Gap (eV)3.1
Driving Voltage (V)*4.2 (at 100 cd/m²)

*Data from PHOLED devices .

Applications in Organic Light-Emitting Diodes (OLEDs)

Role as a Host Material

In blue PHOLEDs, the compound serves as a host for iridium-based phosphors (e.g., FIrpic). Its high triplet energy (~2.7 eV) prevents energy back-transfer from the dopant, ensuring efficient light emission .

Performance in Blue PHOLEDs

Devices incorporating this host achieve:

  • External Quantum Efficiency (EQE): 23.9% .

  • Power Efficiency: 37.5 lm/W .

  • Lifetime (LT50): >1,000 hours at 1,000 cd/m².

These metrics surpass those of carbazole hosts with 3,6-substituted phosphine oxides (e.g., PPO36), which exhibit higher driving voltages (>5 V) and lower EQE (~18%) .

Comparative Analysis with Structural Analogues

Positional Isomerism: 2,7 vs. 3,6 Substitution

Substitution at the 2,7 positions (PPO27) versus 3,6 positions (PPO36) alters electronic properties (Table 2) :

Table 2: Comparison of 2,7- and 3,6-Substituted Carbazole Hosts

PropertyPPO27 (2,7)PPO36 (3,6)
HOMO (eV)−5.9−6.1
LUMO (eV)−2.8−2.5
Band Gap (eV)3.13.6
EQE (%)23.918.0

The 2,7 configuration’s narrower band gap improves charge balance, reducing exciton quenching .

Impact on Device Efficiency

PPO27-based devices exhibit 30% higher efficiency than PPO36 in sky-blue PHOLEDs due to superior electron mobility (10⁻⁴ cm²/Vs vs. 10⁻⁵ cm²/Vs) .

Future Research Directions

  • Side-Chain Engineering: Introducing alkyl or aryl groups at the 9-position may enhance solubility for solution-processed OLEDs.

  • Hybrid Host Systems: Combining PPO27 with electron-transport materials (e.g., TPBi) could further reduce driving voltages.

  • Thermal Stability Optimization: Modifying phosphine oxide substituents may improve glass transition temperatures (>150°C) for prolonged device lifetimes .

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